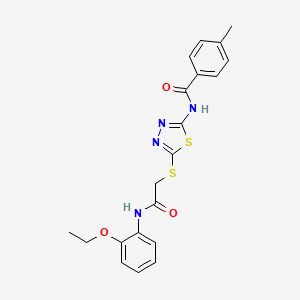

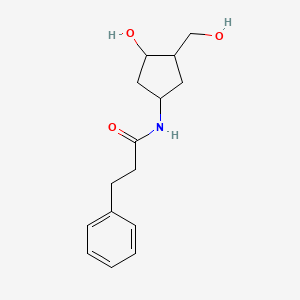

![molecular formula C16H16N4O3 B3005655 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034491-80-8](/img/structure/B3005655.png)

1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential pharmacological activities. The molecule contains several structural motifs, including a benzimidazole ring, an azetidine ring, and a pyrrolidine dione structure, which are common in medicinal chemistry due to their biological relevance.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of imidazole rings, as seen in the synthesis of imidazo[1,2-a]pyridines via iodine-catalyzed oxidative amination . Similarly, the synthesis of pyrrole-containing heterocycles can be achieved through reactions involving benzotriazole and diketones . The compound may be synthesized through similar methods, potentially involving the acylation of benzimidazole followed by the formation of the azetidine and pyrrolidine rings.

Molecular Structure Analysis

The molecular structure of the compound includes a benzimidazole moiety, which is a fused ring system that is known to interact with various biological targets. The presence of the azetidine and pyrrolidine rings suggests a rigid structure that could be important for the compound's interaction with biological receptors. The synthesis of related structures, such as dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, has been reported to enhance cognition, indicating the significance of the molecular framework .

Chemical Reactions Analysis

Compounds containing benzimidazole and related heterocycles can undergo various chemical reactions. For instance, benzimidazoles can participate in palladium-catalyzed annulation reactions with alkynes to form fluorescent azapolycycles . The compound may also undergo similar reactions, which could be useful for creating derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure. Compounds with benzimidazole rings, such as those synthesized in the studies, often exhibit significant UV-vis absorption, which can be affected by substituents and solvent interactions . The compound's solubility, stability, and reactivity would be important factors to consider in its potential application as a pharmacological agent.

Scientific Research Applications

Regioselective Synthesis and Chemical Properties

A study by Wang et al. (2015) introduced an efficient method for synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, showing high regioselectivity and good yields, which could be relevant for derivatives of the compound . This approach emphasizes the versatility of benzo[d]imidazol-based compounds in chemical synthesis (Wang et al., 2015).

Anticancer Potential

Research by Abd El Ghani et al. (2022) on chromeno[4,3-b]pyridine derivatives, including structures related to the specified compound, highlighted their design, synthesis, and evaluation for breast cancer through docking studies. This work emphasizes the anticancer potential of benzo[d]imidazol-based frameworks (Abd El Ghani et al., 2022).

Novel Polynuclear Dispiroheterocyclic Structures

Izmest’ev et al. (2016) developed a method for creating new polynuclear dispiroheterocyclic systems that include pyrrolidinyloxindole and imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine moieties. This showcases the complex structures that can be built upon the benzo[d]imidazol foundation (Izmest’ev et al., 2016).

Antiviral and Antimicrobial Applications

Galal et al. (2010) synthesized novel benzofuran-transition metal complexes with a structure closely related to the specified compound, demonstrating significant HIV and HCV inhibitory activities. This suggests potential antiviral uses for compounds within this chemical family (Galal et al., 2010).

Medicinal Chemistry and Therapeutic Agents

Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold's broad range of applications in medicinal chemistry, highlighting its use in developing anticancer, antimicrobial, antiviral, and other therapeutic agents. This review underscores the potential of benzo[d]imidazol-based compounds in drug development (Deep et al., 2016).

properties

IUPAC Name |

1-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-14-5-6-15(22)20(14)11-7-18(8-11)16(23)9-19-10-17-12-3-1-2-4-13(12)19/h1-4,10-11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIISKHMPPFVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

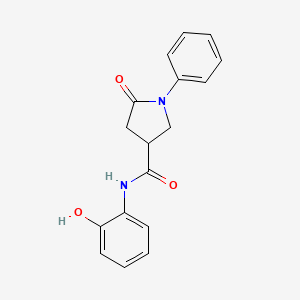

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)

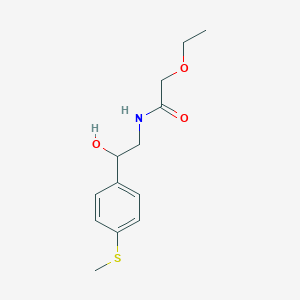

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

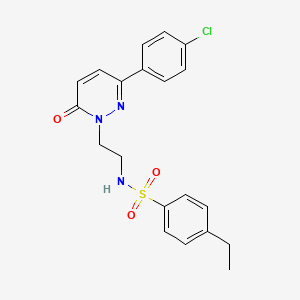

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)